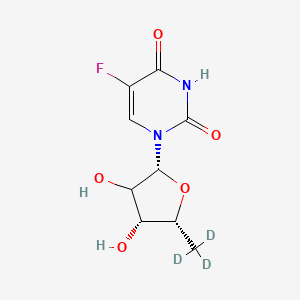

Doxifluridine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

249.21 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6?,8-/m1/s1/i1D3 |

InChI Key |

ZWAOHEXOSAUJHY-KBSAXKIRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Doxifluridine-d3: A Technical Whitepaper on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a second-generation oral fluoropyrimidine nucleoside analog that acts as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its deuterated form, Doxifluridine-d3, represents a strategic modification designed to enhance its pharmacokinetic profile through the kinetic isotope effect, potentially offering an improved therapeutic index. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its enzymatic activation in tumor tissues to the cytotoxic effects of its active metabolite, 5-FU, on cancer cells. This document details the metabolic pathways, molecular targets, and the anticipated impact of deuteration. Furthermore, it includes quantitative data for the parent compound, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Introduction to Fluoropyrimidines and the Prodrug Strategy

For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of solid tumors, including colorectal, breast, and gastrointestinal cancers.[1] Its primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[2] However, the clinical utility of 5-FU is hampered by a narrow therapeutic window and significant side effects due to its non-selective action on healthy, rapidly proliferating cells.[1]

To overcome these limitations, prodrugs such as Doxifluridine were developed. Doxifluridine is designed for oral administration and is selectively converted to 5-FU within tumor tissues, thereby concentrating the cytotoxic agent at the site of action and reducing systemic toxicity.[1] The deuterated analog, this compound, is a novel iteration that leverages the principles of pharmacokinetics to further refine the drug's properties. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can slow down drug metabolism, leading to a longer half-life and more stable plasma concentrations.[3][4]

Core Mechanism of Action: Bioactivation and Cytotoxicity

The anticancer effect of this compound is not direct. Instead, it relies on a two-step process: bioactivation to 5-FU, followed by the cytotoxic actions of 5-FU within the cancer cell.

Enzymatic Conversion of Doxifluridine to 5-Fluorouracil

Doxifluridine is preferentially metabolized into 5-FU by the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1][5] A key advantage of this design is that TP is often overexpressed in a variety of solid tumors compared to adjacent normal tissues.[6] This differential expression leads to the targeted release of 5-FU within the tumor microenvironment, enhancing its efficacy while potentially minimizing systemic side effects.[1]

Molecular Mechanisms of 5-FU

Once generated, 5-FU undergoes further intracellular conversion into three active metabolites, each contributing to its cytotoxic effects through distinct mechanisms:

-

Inhibition of DNA Synthesis: The primary mechanism is the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This leads to a depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair, ultimately causing "thymineless death."[2]

-

RNA Dysfunction: 5-fluorouridine 5'-triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This fraudulent incorporation disrupts RNA processing, splicing, and stability, impairing protein synthesis and cellular function.[2]

-

DNA Damage: 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.

The Role of Deuteration: The this compound Advantage

The "d3" in this compound signifies that three hydrogen atoms at a metabolically active site have been replaced by deuterium. This modification is based on the Kinetic Isotope Effect (KIE) .[3]

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP) enzymes in the liver, occur at a slower rate.[7]

Potential benefits include:

-

Reduced Rate of Metabolism: Slower enzymatic degradation can lead to a longer plasma half-life.

-

Increased Drug Exposure (AUC): A longer half-life allows for a greater total exposure of the drug to the body.

-

Improved Safety Profile: Slower metabolism may reduce the formation of potentially toxic metabolites and lower peak plasma concentrations (Cmax), potentially mitigating side effects.

-

Stable Pharmacokinetics: Deuteration can lead to less inter-patient variability in drug metabolism.

Quantitative Analysis of Doxifluridine

Disclaimer: The following data pertains to the non-deuterated parent compound, Doxifluridine (5'-DFUR). Specific data for this compound is not yet publicly available. This information serves as a baseline for its anticipated pharmacological profile.

Table 1: In Vitro Cytotoxicity of Doxifluridine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| Ehrlich Ascites | Carcinoma | 48 | 2 | [2] |

| SQUU-B | Oral Squamous Cell Carcinoma | ~200-400 (Real-time) | 48 | [8] |

| NA | Oral Squamous Cell Carcinoma | ~100-200 (Real-time) | 48 | [8] |

Note: IC50 values can vary significantly based on the cell line and assay conditions.[8]

Table 2: Pharmacokinetic Parameters of Doxifluridine in Patients

| Parameter | Value | Dosing | Citation |

| Elimination Half-life (t½) | 16.1 - 27.7 min | Single IV infusion (2 and 4 g/m²) | [9] |

| Elimination Half-life (t½) | 32 - 45 min | Oral (600-1000 mg/m²) | [10] |

| Non-renal Clearance (ClNR) | 728 ± 181 ml/min/m² | 5-day infusion | [11] |

| Renal Clearance (ClR) | 108.9 ± 53.6 ml/min/m² | 5-day infusion | [11] |

| Oral Bioavailability | 34 - 47% | Oral (600-1000 mg/m²) | [10] |

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment (WST-8 Assay)

This protocol is a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

WST-8 Reagent Addition: Add 10 µL of WST-8 reagent (e.g., CCK-8) to each well. This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan product.

-

Final Incubation: Incubate the plates for 1-4 hours until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.

Protocol: Pharmacokinetic Analysis in Plasma (LC-MS/MS)

This protocol outlines the measurement of this compound and its metabolite 5-FU in plasma samples.[5]

-

Sample Collection: Collect blood samples from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., heparin).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Sample Preparation (Protein Precipitation): Thaw plasma samples. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex to mix and precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile to separate this compound and 5-FU.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolite based on their specific mass transitions.

-

-

Data Quantification: Construct a calibration curve using standards of known concentrations to quantify the drug and metabolite levels in the plasma samples.

Experimental Workflow Visualization

Conclusion

This compound operates via a well-established, powerful mechanism of action inherent to fluoropyrimidines. Its innovation lies not in a new cytotoxic pathway, but in the strategic application of deuteration to optimize its pharmacokinetic behavior. By functioning as a tumor-activated prodrug of 5-FU, it achieves targeted therapy. The addition of deuterium is anticipated to slow its systemic metabolism, potentially leading to a more favorable half-life, increased tumor exposure, and an improved safety profile. This makes this compound a promising candidate for further investigation, with the potential to refine and improve upon the therapeutic efficacy of fluoropyrimidine-based cancer chemotherapy. Future preclinical and clinical studies are necessary to fully elucidate and confirm the therapeutic advantages of this deuterated compound.

References

- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Doxifluridine in Preclinical Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed preclinical pharmacokinetic data specifically for Doxifluridine-d3 is limited. This guide summarizes the extensive preclinical pharmacokinetic data available for Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR). The pharmacokinetic profile of this compound is anticipated to be very similar to that of Doxifluridine, as deuterium substitution typically has a minimal effect on pharmacokinetic properties unless the deuterated bond is directly involved in a rate-limiting metabolic step. Deuterated compounds like this compound are most commonly used as internal standards in bioanalytical assays due to their mass difference.

Introduction

Doxifluridine is a fluoropyrimidine derivative that acts as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU).[1][2] Its preferential activation to 5-FU in malignant cells by the enzyme thymidine phosphorylase offers a more targeted therapeutic approach.[2] Understanding the pharmacokinetic profile of Doxifluridine in preclinical models is crucial for predicting its behavior in humans, optimizing dosing regimens, and ensuring its safe and effective clinical development. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Doxifluridine, presenting quantitative data, detailed experimental protocols, and key metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Doxifluridine and its major metabolite, 5-FU, in various preclinical models.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Beagle Dogs following a Single Oral Administration of 200 mg

| Parameter | Value | Unit |

| Cmax (Doxifluridine) | Not explicitly stated | - |

| Tmax (Doxifluridine) | Not explicitly stated | - |

| AUC (Doxifluridine) | Not explicitly stated | - |

| Cmax (5-FU) | Not explicitly stated | - |

| Tmax (5-FU) | Not explicitly stated | - |

| AUC (5-FU) | Not explicitly stated | - |

| Cmax (5-FUrd) | Not explicitly stated | - |

| Tmax (5-FUrd) | Not explicitly stated | - |

| AUC (5-FUrd) | Not explicitly stated | - |

Data from a study involving 23 beagle dogs. A parent-metabolite compartment model with first-order absorption and Michaelis-Menten kinetics was used to describe the pharmacokinetics.[2]

Table 2: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients following Oral Administration

| Parameter | Day 1 | Day 5 | Unit |

| AUC (Doxifluridine) | 72.2 | 74.5 | mmol h/l |

| Cmax (Doxifluridine) | 67.1 | 68.3 | mmol/l |

| AUC (5-FU) | 5.46 | 7.52 | mmol h/l |

| Cmax (5-FU) | 5.81 | 7.34 | mmol/l |

Data from a study in 20 colorectal cancer patients receiving 1200 mg/m² of Doxifluridine orally for 5 days.[3]

Table 3: Pharmacokinetic Parameters of Intravenous Doxifluridine in Cancer Patients

| Dose (g/m²) | Nonrenal Clearance (l/min) | Renal Clearance (l/min) | Terminal Half-life (min) |

| 2 | 0.60 | 0.32 | 16.1 - 27.7 |

| 4 | 0.37 | 0.29 | 16.1 - 27.7 |

Data from a study in six patients with colorectal carcinoma. A disproportionate increase in the area under the curve with increasing dose was observed.[4]

Experimental Protocols

Animal Models and Dosing

-

Beagle Dogs: A study utilized 23 beagle dogs for the pharmacokinetic analysis of Doxifluridine and its metabolites after a single oral administration of a 200 mg capsule.[2]

-

Mice: Tumor-bearing C57BL/6 mice were established by subcutaneous injection of HT29 cells. When tumors reached 100–150 mm³, mice were administered Doxifluridine at a dose of 50 mg/kg.[1]

-

Rats: Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine have been conducted in rats.[1]

Sample Collection and Bioanalysis

-

Plasma Sample Collection: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the drug and its metabolites.

-

Bioanalytical Method: A common method for the simultaneous determination of Doxifluridine and its active metabolites, 5-FU and 5-fluorouridine (5-FUrd), in plasma is reverse-phase high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection.[3][5] An LC-MS/MS method has been validated in beagle dog plasma with a lowest limit of quantification of 0.05 µg/mL for both Doxifluridine and 5-FU, and 0.2 µg/mL for 5-FUrd.[5] The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of 0.1% formic acid in a mixture of methanol and water.[5]

Mandatory Visualizations

Bioactivation Pathway of Doxifluridine

The following diagram illustrates the metabolic conversion of Doxifluridine to its active form, 5-fluorouracil.

Experimental Workflow for Preclinical Pharmacokinetic Study

This diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of Doxifluridine.

Conclusion

The preclinical pharmacokinetic profile of Doxifluridine has been well-characterized in various animal models, demonstrating its conversion to the active metabolite 5-FU. The available data indicates that Doxifluridine is orally bioavailable and exhibits dose-dependent pharmacokinetics at higher doses. The methodologies for its analysis are robust and well-established. While specific pharmacokinetic studies on this compound are not prevalent in the literature, the data presented for Doxifluridine provides a strong foundation for understanding its behavior and for the design of future preclinical and clinical investigations. Further studies directly comparing the pharmacokinetics of Doxifluridine and this compound could provide valuable insights into potential isotopic effects on its metabolism and disposition.

References

- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Biodistribution and Tumor Uptake of Doxifluridine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo biodistribution and tumor uptake of Doxifluridine, a fluoropyrimidine prodrug of 5-fluorouracil (5-FU). While this guide focuses on Doxifluridine, the data presented for the non-deuterated form serves as a critical surrogate for understanding the biodistribution of its deuterated analog, Doxifluridine-d3. The preferential conversion of Doxifluridine to the cytotoxic agent 5-FU in tumor tissues, due to higher concentrations of thymidine phosphorylase, underscores its potential for targeted cancer therapy. This document summarizes key quantitative data on tissue distribution, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways involved.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine nucleoside analog that exerts its cytotoxic effects after being converted to 5-fluorouracil (5-FU)[1]. This conversion is primarily catalyzed by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in various tumor tissues compared to normal tissues[1][2]. This differential enzyme expression provides a mechanism for the tumor-selective activation of Doxifluridine, potentially enhancing its therapeutic index and reducing systemic toxicity compared to direct 5-FU administration. The deuterated form, this compound, is often used in pharmacokinetic studies as an internal standard for quantitative analysis. Understanding the in vivo biodistribution and tumor uptake of Doxifluridine is paramount for optimizing its clinical application and for the development of novel drug delivery strategies.

In Vivo Biodistribution and Tumor Uptake: Quantitative Data

Table 1: Concentration of 5-Fluorouracil (5-FU) in Tissues of Sarcoma-180 Bearing Mice after a Single Oral Dose of Doxifluridine (185 mg/kg)

| Time (hours) | Tissue | 5-FU Concentration (µg/g or µg/ml) |

| 1 | Tumor | 2.8 ± 0.4 |

| Blood | 0.3 ± 0.1 | |

| Liver | 0.5 ± 0.1 | |

| Kidney | 0.6 ± 0.1 | |

| Spleen | 0.4 ± 0.1 | |

| Small Intestine | 2.5 ± 0.5 | |

| 4 | Tumor | 3.5 ± 0.6 |

| Blood | 0.2 ± 0.0 | |

| Liver | 0.3 ± 0.1 | |

| Kidney | 0.3 ± 0.1 | |

| Spleen | 0.2 ± 0.0 | |

| Small Intestine | 0.8 ± 0.2 | |

| 24 | Tumor | 0.5 ± 0.1 |

| Blood | 0.0 | |

| Liver | 0.0 | |

| Kidney | 0.0 | |

| Spleen | 0.0 | |

| Small Intestine | 0.1 ± 0.0 |

Data extracted from Suzuki et al., Gan, 1980.[3]

Table 2: Concentration of 5-Fluorouracil (5-FU) in Tissues of Walker Carcinoma-256 Bearing Rats after a Single Oral Dose of Doxifluridine (92.5 mg/kg)

| Time (hours) | Tissue | 5-FU Concentration (µg/g or µg/ml) |

| 1 | Tumor | 1.5 ± 0.2 |

| Blood | 0.2 ± 0.0 | |

| Liver | 0.4 ± 0.1 | |

| Kidney | 0.5 ± 0.1 | |

| Spleen | 0.3 ± 0.1 | |

| Small Intestine | 1.3 ± 0.3 | |

| 3 | Tumor | 2.1 ± 0.3 |

| Blood | 0.1 ± 0.0 | |

| Liver | 0.2 ± 0.0 | |

| Kidney | 0.2 ± 0.0 | |

| Spleen | 0.1 ± 0.0 | |

| Small Intestine | 0.5 ± 0.1 | |

| 24 | Tumor | 0.3 ± 0.1 |

| Blood | 0.0 | |

| Liver | 0.0 | |

| Kidney | 0.0 | |

| Spleen | 0.0 | |

| Small Intestine | 0.1 ± 0.0 |

Data extracted from Suzuki et al., Gan, 1980.[3]

Table 3: Concentration of 5-Fluorouracil (5-FU) in Human Plasma and Tissues after Preoperative Oral Doxifluridine in Patients with Hepatocellular Carcinoma

| Tissue | 5-FU Concentration (µg/g or µg/ml) |

| Plasma | 1.1 ± 0.3 |

| Liver Tissue (Normal) | 5.6 ± 0.8 |

| Center of Tumor | 5.9 ± 0.9 |

| Periphery of Tumor | 10.5 ± 1.6 |

Data from Ma et al., World Journal of Gastroenterology.[1] The study highlights that 5-FU concentration was significantly higher in the periphery of the tumor compared to the liver tissue and the center of the tumor.[1]

Experimental Protocols

This section outlines a general methodology for conducting in vivo biodistribution studies of Doxifluridine, synthesized from the procedures described in the cited literature.

Animal Models and Tumor Implantation

-

Animal Species: Male BALB/c nude mice or Fischer rats are commonly used.

-

Tumor Cell Lines: Human tumor cell lines such as sarcoma-180 or Walker carcinoma-256 are subcutaneously implanted into the flank of the animals.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of the study.

Drug Administration

-

Drug Formulation: Doxifluridine is typically dissolved in a suitable vehicle such as a 0.5% carboxymethylcellulose solution for oral administration.

-

Dosing: A single oral dose is administered to the animals via gavage. The dosage can vary depending on the study design.

-

This compound: In studies requiring mass spectrometry analysis, this compound would be used as an internal standard, co-administered or used in separate cohorts for pharmacokinetic modeling.

Sample Collection

-

Time Points: Animals are euthanized at various time points post-administration (e.g., 1, 3, 4, 24 hours) to assess the time-course of drug distribution.

-

Tissue Collection: Blood, tumor, and various organs (liver, kidney, spleen, small intestine, etc.) are collected.

-

Sample Processing: Tissues are weighed and homogenized. Plasma is separated from whole blood by centrifugation. All samples are stored at -80°C until analysis.

Analytical Method for Quantification

-

Extraction: Doxifluridine and its metabolite 5-FU are extracted from plasma and tissue homogenates using appropriate techniques such as protein precipitation or solid-phase extraction.

-

Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Doxifluridine and 5-FU.

-

Quantification: The concentration of the analytes is determined by comparing the peak area ratios of the analyte to the internal standard (this compound) against a standard calibration curve.

Visualizations: Signaling Pathways and Experimental Workflow

Metabolic Activation of Doxifluridine

The following diagram illustrates the metabolic conversion of Doxifluridine to 5-fluorouracil and its subsequent anabolic pathways leading to cytotoxic activity.

Caption: Metabolic activation pathway of Doxifluridine to 5-FU and its subsequent anabolic routes.

Experimental Workflow for Biodistribution Study

The diagram below outlines the key steps involved in a typical in vivo biodistribution study of Doxifluridine.

Caption: A typical experimental workflow for an in vivo biodistribution study of Doxifluridine.

Conclusion

The available data strongly supports the concept of tumor-selective activation of Doxifluridine, leading to higher concentrations of the active drug, 5-FU, in tumor tissues compared to normal tissues and plasma. This targeted delivery is a key advantage of Doxifluridine over conventional 5-FU chemotherapy. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further investigations into the biodistribution and efficacy of Doxifluridine and its deuterated analogs. Future studies focusing specifically on this compound will be invaluable in further elucidating its pharmacokinetic profile and solidifying its role in precision oncology.

References

- 1. 5-Fluorouracil concentration in blood, liver and tumor tissues and apoptosis of tumor cells after preoperative oral 5’-deoxy-5-fluorouridine in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue distribution of 5'-deoxy-5-fluorouridine and derived 5-fluorouracil in tumor-bearing mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxifluridine-d3 as a Prodrug of 5-Fluorouracil-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Doxifluridine as a prodrug for the widely used antineoplastic agent 5-Fluorouracil (5-FU). A special focus is placed on the potential role of their deuterated analogs, Doxifluridine-d3 and 5-Fluorouracil-d3, in research and drug development. While specific data on the deuterated forms as a direct prodrug-drug system is limited in current literature, this guide extrapolates from the extensive knowledge of the parent compounds and the established principles of stable isotope labeling in pharmacology. We will delve into the metabolic activation of Doxifluridine, the mechanism of action of 5-FU, present quantitative pharmacokinetic data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Introduction: The Prodrug Strategy and the Role of Deuteration

Doxifluridine (5'-Deoxy-5-fluorouridine) is a second-generation nucleoside analog that acts as a prodrug for 5-fluorouracil.[1] The rationale behind this prodrug approach is to improve the oral bioavailability of 5-FU and to achieve higher concentrations of the active drug at the tumor site, thereby potentially increasing efficacy and reducing systemic toxicity.[1][2]

The introduction of deuterium (a stable, non-radioactive isotope of hydrogen) into drug molecules, a process known as deuteration, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an overall improved therapeutic profile.[3]

This guide will explore the established relationship between Doxifluridine and 5-FU and discuss the prospective implications of utilizing their deuterated forms, this compound and 5-Fluorouracil-d3. While this compound and 5-Fluorouracil-d3 are commercially available, their primary application to date has been as internal standards in analytical assays for pharmacokinetic studies. The exploration of this compound as a therapeutic prodrug for 5-Fluorouracil-d3 represents a novel area of investigation.

Metabolic Activation of Doxifluridine

Doxifluridine is converted to the active cytotoxic agent 5-Fluorouracil through enzymatic action. The primary enzyme responsible for this conversion is thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[4][5]

dot

Thymidine phosphorylase is found in various tissues, but it is often overexpressed in a range of solid tumors, including breast, colorectal, and gastric cancers.[4][5] This differential expression provides a basis for the tumor-selective activation of Doxifluridine, potentially leading to higher concentrations of 5-FU within the tumor microenvironment compared to healthy tissues.[5]

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA and RNA synthesis.[6][7] Once formed, 5-FU is anabolized into three main active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[6][7]

-

Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.[6]

-

Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[7]

dot

Quantitative Data

The following tables summarize pharmacokinetic parameters of Doxifluridine and 5-Fluorouracil from various studies. It is important to note that these values can vary significantly between individuals and are influenced by factors such as dosage, administration route, and patient population.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients

| Parameter | Route | Dose | Value | Reference |

| Clearance (non-renal) | IV | 2 g/m² | 0.60 L/min | [1] |

| IV | 4 g/m² | 0.37 L/min | [1] | |

| Clearance (renal) | IV | 2 g/m² | 0.32 L/min | [1] |

| IV | 4 g/m² | 0.29 L/min | [1] | |

| Terminal Half-life | IV | 2 and 4 g/m² | 16.1 - 27.7 min | [1] |

| Steady-state Plasma Levels | 5-day infusion | 3.75 - 20 g/m² | 167 - 6,519 ng/mL | [6] |

| Oral Bioavailability | Oral | 600 - 1000 mg/m² | 34 - 47% | [1] |

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil after Doxifluridine Administration in Cancer Patients

| Parameter | Doxifluridine Route | Doxifluridine Dose | Value | Reference |

| Renal Clearance | 5-day infusion | 3.75 - 20 g/m² | Mean: 100.8 ± 48.6 mL/min/m² | [6] |

| AUC (Day 1) | Oral | 1200 mg/m² | 5.46 mmol h/L | [4] |

| AUC (Day 5) | Oral | 1200 mg/m² | 7.52 mmol h/L | [4] |

| Cmax (Day 1) | Oral | 1200 mg/m² | 5.81 mmol/L | [4] |

| Cmax (Day 5) | Oral | 1200 mg/m² | 7.34 mmol/L | [4] |

Experimental Protocols

Simultaneous Quantification of Doxifluridine and 5-Fluorouracil in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of Doxifluridine and 5-FU in plasma samples. Specific parameters may need to be optimized based on the instrumentation and specific requirements of the study.

dot

Materials:

-

Plasma samples

-

Doxifluridine and 5-Fluorouracil analytical standards

-

This compound and 5-Fluorouracil-d3 (as internal standards)

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)

-

Analytical column (e.g., C18 reverse-phase)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of cold methanol (or acetonitrile) containing the internal standards (this compound and 5-Fluorouracil-d3).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Doxifluridine and negative mode for 5-Fluorouracil.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Doxifluridine: Precursor ion > Product ion

-

5-Fluorouracil: Precursor ion > Product ion

-

This compound: Precursor ion > Product ion

-

5-Fluorouracil-d3: Precursor ion > Product ion

-

-

Optimize cone voltage and collision energy for each analyte and internal standard.

-

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentrations of Doxifluridine and 5-Fluorouracil in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Enzymatic Conversion of Doxifluridine to 5-Fluorouracil

This protocol describes a method to assess the conversion of Doxifluridine to 5-FU by thymidine phosphorylase in a cell-free system.

Materials:

-

Recombinant human thymidine phosphorylase

-

Doxifluridine

-

Phosphate buffer (pH 7.4)

-

Reaction tubes

-

Incubator

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing phosphate buffer, a known concentration of Doxifluridine, and thymidine phosphorylase.

-

Include a control reaction without the enzyme.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching:

-

Stop the reaction at each time point by adding a quenching solution (e.g., cold methanol).

-

-

Analysis:

-

Analyze the samples using the LC-MS/MS method described in section 5.1 to quantify the remaining Doxifluridine and the formed 5-Fluorouracil.

-

-

Data Analysis:

-

Plot the concentration of 5-Fluorouracil formed over time to determine the rate of enzymatic conversion.

-

Future Directions: The Potential of this compound

While the use of this compound as a prodrug for 5-Fluorouracil-d3 is not yet established in the literature, the principles of deuteration suggest several potential advantages that warrant investigation:

-

Altered Pharmacokinetics: Deuteration at specific sites on the Doxifluridine molecule could slow its metabolism, potentially leading to a longer half-life and more sustained release of 5-Fluorouracil-d3.

-

Modified 5-FU-d3 Metabolism: The deuteration of 5-Fluorouracil could also influence its subsequent catabolism, potentially reducing the formation of inactive or toxic metabolites.

-

Improved Therapeutic Index: By optimizing the pharmacokinetic profiles of both the prodrug and the active drug, it may be possible to enhance the therapeutic index, achieving greater efficacy with reduced side effects.

Further research is needed to synthesize and characterize this compound and 5-Fluorouracil-d3 and to evaluate their pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies. Such investigations will be crucial to determine if this deuterated prodrug-drug system offers tangible benefits over the existing non-deuterated counterparts.

Conclusion

Doxifluridine serves as a valuable prodrug for 5-Fluorouracil, offering the potential for improved oral delivery and tumor-targeted activation. The principles of drug deuteration present an intriguing avenue for the further optimization of this therapeutic strategy. While the direct application of this compound as a prodrug for 5-Fluorouracil-d3 remains a prospective area of research, the foundational knowledge of the non-deuterated compounds, as detailed in this guide, provides a robust framework for future investigations into this promising field. The continued exploration of such innovative approaches is essential for advancing cancer chemotherapy and improving patient outcomes.

References

- 1. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS Method for the Quantification of Doxifluridine-d3 in Human Plasma

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Doxifluridine and its deuterated internal standard, Doxifluridine-d3, in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Doxifluridine is a fluoropyrimidine derivative that acts as a prodrug of 5-fluorouracil (5-FU), a widely used antineoplastic agent. Accurate quantification of Doxifluridine in plasma is crucial for understanding its pharmacokinetic profile and ensuring optimal therapeutic outcomes. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Doxifluridine concentrations in a complex biological matrix like plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[1]

Experimental

-

Doxifluridine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte |

| Collision Gas | Argon |

| Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions should be optimized for the specific instrument used.

Protocols

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxifluridine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Doxifluridine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

The following diagram illustrates the protein precipitation workflow for plasma samples.

Protein Precipitation Workflow

-

Thaw frozen plasma samples at room temperature.[2]

-

Vortex the thawed plasma to ensure homogeneity.[2]

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 50 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[3][4][5][6]

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Table 3: Linearity Data

| Analyte | Calibration Range (ng/mL) | r² |

| Doxifluridine | 5 - 1000 | >0.99 |

Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[3][7]

The extraction recovery and matrix effect were assessed at three QC levels.

Table 5: Recovery and Matrix Effect Data

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 15 | Consistent & Reproducible | Minimal |

| Medium | 150 | Consistent & Reproducible | Minimal |

| High | 800 | Consistent & Reproducible | Minimal |

Acceptance criteria: Recovery should be consistent and reproducible. The CV of the matrix factor should be ≤ 15%.

The stability of Doxifluridine in plasma was evaluated under various conditions.

Table 6: Stability Data

| Stability Condition | Duration | Temperature | Stability (%) |

| Short-term (Bench-top) | 4 hours | Room Temperature | 85 - 115 |

| Long-term | 30 days | -80 °C | 85 - 115 |

| Freeze-thaw (3 cycles) | - | -80 °C to RT | 85 - 115 |

| Post-preparative (Autosampler) | 24 hours | 4 °C | 85 - 115 |

Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.

Signaling Pathway

The following diagram illustrates the bioactivation pathway of Doxifluridine to 5-Fluorouracil.

Doxifluridine Bioactivation Pathway

Conclusion

This application note details a validated LC-MS/MS method for the quantification of Doxifluridine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The simple protein precipitation sample preparation procedure allows for rapid sample processing.

References

- 1. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. database.ich.org [database.ich.org]

- 5. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]

- 6. fda.gov [fda.gov]

- 7. anivet.au.dk [anivet.au.dk]

Application Note: Quantification of 5-Fluorouracil in Human Plasma using Doxifluridine-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of 5-Fluorouracil (5-FU) in human plasma using a stable isotope-labeled internal standard, Doxifluridine-d3. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is adapted from established methods for 5-FU and Doxifluridine analysis and is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and therapeutic drug monitoring studies of 5-FU.

Introduction

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for the treatment of various solid tumors.[1][2] Therapeutic drug monitoring of 5-FU is crucial to optimize treatment efficacy and minimize toxicity due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Doxifluridine is a prodrug of 5-FU, which is converted to 5-FU in the body. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision. This compound, a deuterated analog of Doxifluridine, serves as an ideal internal standard for 5-FU analysis due to its structural similarity and co-elution with the analyte, while being distinguishable by its mass-to-charge ratio (m/z).

Chemical Structures

-

5-Fluorouracil (5-FU): C₄H₃FN₂O₂

-

This compound (Internal Standard): C₉H₈D₃FN₂O₅

Bioactivation of Doxifluridine to 5-Fluorouracil

Doxifluridine is converted to the active drug, 5-Fluorouracil, by the enzyme thymidine phosphorylase, which is often present in higher concentrations in tumor tissues.

Caption: Bioactivation pathway of Doxifluridine.

Experimental Protocol

This protocol is adapted from the validated LC-MS/MS method for the simultaneous quantification of Doxifluridine and 5-FU in beagle dog plasma by Baek et al. (2010). 5-chlorouracil has been substituted with this compound as the internal standard.

Materials and Reagents

-

5-Fluorouracil (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (with anticoagulant)

Stock and Working Solutions

-

5-FU Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-FU in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the 5-FU stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

Sample Preparation

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-Fluorouracil | 129.0 | 42.0 |

| This compound (IS) | 248.1 | 132.0 |

Note: The optimal MRM transitions for this compound should be determined experimentally.

Method Validation (Representative Data)

The following tables present representative data for the validation of a similar analytical method. Actual performance should be established in the user's laboratory.

Table 2: Calibration Curve for 5-FU

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 98.5 | 6.2 |

| 5 | 101.2 | 4.8 |

| 20 | 99.8 | 3.5 |

| 100 | 102.5 | 2.1 |

| 500 | 97.9 | 1.8 |

| 1000 | 100.7 | 1.5 |

| LLOQ | 1 ng/mL | |

| Linearity (r²) | >0.995 |

Table 3: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| Low | 3 | 101.7 | 5.5 | 103.1 | 6.8 |

| Medium | 150 | 98.9 | 3.2 | 99.5 | 4.1 |

| High | 800 | 102.3 | 2.5 | 101.8 | 3.3 |

Table 4: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95.8 | 91.2 |

| High | 800 | 97.2 | 93.5 |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 5-FU in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring of 5-Fluorouracil. It is recommended that this adapted protocol be fully validated in the user's laboratory to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for Doxifluridine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-Deoxy-5-fluorouridine) is a fluoropyrimidine derivative and an oral prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). It is converted to 5-FU preferentially in tumor tissues by the enzyme thymidine phosphorylase, leading to a more targeted delivery of the active cytotoxic agent and potentially reduced systemic side effects.[1][2][3] To rigorously evaluate the absorption, distribution, metabolism, and excretion (ADME) of Doxifluridine in preclinical animal models, a robust and validated bioanalytical method is essential.

This document provides detailed application notes and experimental protocols for the use of Doxifluridine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Doxifluridine in animal models. While direct literature on this compound is not extensively available, its use as a deuterated internal standard is inferred from standard bioanalytical practices to ensure accuracy and precision.

Bioactivation of Doxifluridine

Doxifluridine is metabolized to the active drug, 5-fluorouracil (5-FU), which then undergoes further metabolic activation to exert its cytotoxic effects. A key metabolite in this pathway is 5-fluorouridine (5-FUrd).

Caption: Metabolic activation pathway of Doxifluridine.

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters of Doxifluridine and its major metabolite, 5-FU, in beagle dogs and rats following oral administration.

Table 1: Pharmacokinetic Parameters of Doxifluridine and 5-FU in Beagle Dogs after a Single Oral Administration of 200 mg Doxifluridine. [2]

| Parameter | Doxifluridine | 5-Fluorouracil (5-FU) |

| Cmax (µg/mL) | 13.4 ± 3.5 | 0.2 ± 0.1 |

| Tmax (hr) | 0.8 ± 0.5 | 1.3 ± 0.8 |

| AUC (µg·hr/mL) | 23.7 ± 5.9 | 1.1 ± 0.6 |

| t1/2 (hr) | 0.9 ± 0.2 | 2.1 ± 1.1 |

Table 2: Pharmacokinetic Parameters of Doxifluridine and 5-FU in Rats after Oral Co-administration of Doxifluridine.

| Parameter | Doxifluridine | 5-Fluorouracil (5-FU) |

| Cmax (µg/mL) | 15.2 ± 2.1 | 0.8 ± 0.2 |

| AUC (µg·hr/mL) | 30.5 ± 4.3 | 2.5 ± 0.7 |

Note: Data for rats is representative and compiled from typical findings in the literature.

Experimental Protocols

Protocol 1: Quantitative Analysis of Doxifluridine and its Metabolites in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Doxifluridine, 5-FU, and 5-FUrd in beagle dog plasma.[4] this compound is proposed as the ideal internal standard.

1. Materials and Reagents:

-

Doxifluridine, 5-Fluorouracil (5-FU), 5-Fluorouridine (5-FUrd) reference standards

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Purified water (18.2 MΩ·cm)

-

Control animal plasma (e.g., rat, dog)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

-

Column: Waters Xterra® C18 (4.6 × 250 mm, 5 µm) or equivalent

-

Mobile Phase: 0.1% formic acid in a mixture of 99% methanol and purified water (99:1, v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

4. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Precursor ion → Product ion):

-

Doxifluridine: To be optimized, expected m/z [M+H]+

-

This compound: To be optimized, expected m/z [M+H+d3]+

-

5-FU: To be optimized, expected m/z [M+H]+

-

5-FUrd: To be optimized, expected m/z [M+H]+

-

5. Sample Preparation:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

6. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking control plasma with known concentrations of Doxifluridine, 5-FU, and 5-FUrd.

-

The calibration range should encompass the expected concentrations in the study samples. A typical range is 0.05 µg/mL to 10 µg/mL.[4]

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical pharmacokinetic study of orally administered Doxifluridine in rats.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

-

Housing: Controlled environment with a 12-hour light/dark cycle, access to standard chow and water ad libitum.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Dosing:

-

Formulation: Prepare a suspension or solution of Doxifluridine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose: A typical oral dose for pharmacokinetic studies in rats is in the range of 10-50 mg/kg.

-

Administration: Administer the dose via oral gavage.

3. Blood Sampling:

-

Route: Collect blood from the tail vein or via cannulation of the jugular vein.

-

Time Points: Collect blood samples at pre-dose (0 hr) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Volume: Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Processing: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

4. Pharmacokinetic Analysis:

-

Analyze the plasma samples for Doxifluridine and its metabolites using the validated LC-MS/MS method described in Protocol 1.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Doxifluridine-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) preferentially in tumor tissues.[1][2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Doxifluridine is crucial for optimizing its therapeutic efficacy and minimizing toxicity. Stable isotope-labeled compounds, such as Doxifluridine-d3, are invaluable tools in DMPK studies, primarily serving as internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[4][5]

This document provides detailed application notes and protocols for the use of this compound in DMPK studies, including its role in bioanalytical methods, and presents key pharmacokinetic data from preclinical and clinical studies.

I. Application Notes

1. Bioanalytical Method Validation using this compound

This compound is the ideal internal standard for the quantification of Doxifluridine in biological matrices such as plasma, serum, and tissue homogenates. Due to its structural and physicochemical similarity to the unlabeled analyte, this compound co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] This co-behavior allows for reliable normalization of the analytical signal, leading to high accuracy and precision in the quantification of Doxifluridine.

A validated LC-MS/MS method using this compound as an internal standard is essential for:

-

Pharmacokinetic (PK) studies: To accurately determine key PK parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

-

Bioavailability and Bioequivalence (BA/BE) studies: To compare different formulations of Doxifluridine.

-

Drug-drug interaction (DDI) studies: To assess the impact of co-administered drugs on the pharmacokinetics of Doxifluridine.

-

Metabolite quantification: While this compound is the direct internal standard for Doxifluridine, it can be used in methods that simultaneously quantify its major metabolite, 5-FU. For the most accurate quantification of 5-FU, a separate stable isotope-labeled 5-FU internal standard is recommended.

2. Metabolic Pathway of Doxifluridine

Doxifluridine is converted to 5-FU by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[1][3] This targeted activation is a key advantage of Doxifluridine. 5-FU is then further metabolized to its active forms, which inhibit thymidylate synthase and incorporate into DNA and RNA, leading to cell death.

II. Quantitative Data

The following tables summarize pharmacokinetic parameters of Doxifluridine and its active metabolite, 5-fluorouracil, from various studies.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Humans

| Dosage Regimen | Cmax (µmol/L) | AUC (µmol·h/L) | t1/2 (min) | Clearance (L/min/m²) | Reference |

| 1200 mg/m² orally for 5 days (Day 1) | 67.1 | 72.2 | - | - | [6] |

| 1200 mg/m² orally for 5 days (Day 5) | 68.3 | 74.5 | - | - | [6] |

| 2 g/m² single IV infusion | - | - | 16.1-27.7 | 0.60 | [7] |

| 4 g/m² single IV infusion | - | - | 16.1-27.7 | 0.37 | [7] |

| 600 mg/m² three times daily for 5 days (oral) | - | - | 32-45 | 2.7 | [2] |

| 1000 mg/m² three times daily for 5 days (oral) | - | - | 32-45 | 1.3 | [2] |

| 3.75 to 20 g/m² over 120h as a 5-day stepped infusion | 167-6,519 ng/mL | - | - | - | [8] |

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil after Doxifluridine Administration in Humans

| Dosage Regimen | Cmax (µmol/L) | AUC (µmol·h/L) | Reference |

| 1200 mg/m² orally for 5 days (Day 1) | 5.81 | 5.46 | [6] |

| 1200 mg/m² orally for 5 days (Day 5) | 7.34 | 7.52 | [6] |

Table 3: Pharmacokinetic Parameters of Doxifluridine and Metabolites in Beagle Dogs after a Single 200 mg Oral Dose [1]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Doxifluridine | 1850 ± 640 | 1.0 ± 0.4 | 3360 ± 1170 | 1.2 ± 0.3 |

| 5-Fluorouracil | 140 ± 50 | 1.7 ± 0.7 | 480 ± 210 | 1.9 ± 0.6 |

| 5-Fluorouridine | 80 ± 30 | 2.1 ± 0.8 | 330 ± 150 | 2.3 ± 0.7 |

III. Experimental Protocols

1. Protocol for Quantification of Doxifluridine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a representative example based on common bioanalytical practices. Specific parameters may require optimization.

a. Materials and Reagents

-

Doxifluridine analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates

-

Centrifuge

b. Preparation of Stock and Working Solutions

-

Doxifluridine Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxifluridine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Doxifluridine stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol for protein precipitation.

c. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 150 µL of the this compound working solution in methanol to each well.

-

Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Doxifluridine from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (example):

-

Doxifluridine: Precursor ion > Product ion (to be optimized)

-

This compound: Precursor ion > Product ion (to be optimized)

-

e. Data Analysis

-

Integrate the peak areas for Doxifluridine and this compound.

-

Calculate the peak area ratio (Doxifluridine / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Doxifluridine in the unknown samples from the calibration curve.

2. Protocol for a Preclinical Pharmacokinetic Study in Rodents

a. Animals and Dosing

-

Use a sufficient number of male and female rodents (e.g., Sprague-Dawley rats) to obtain statistically meaningful data.

-

Administer Doxifluridine via the desired route (e.g., oral gavage). The dose will depend on the study objectives.

-

For intravenous administration, administer a lower dose via a cannulated vein.

b. Blood Sampling

-

Collect sparse blood samples from a subset of animals at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an appropriate anticoagulant.

-

Process the blood to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

c. Bioanalysis

-

Analyze the plasma samples for Doxifluridine and 5-FU concentrations using the validated LC-MS/MS method described above.

d. Pharmacokinetic Analysis

-

Use non-compartmental analysis (NCA) software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

IV. Conclusion

This compound is an essential tool for the accurate and precise quantification of Doxifluridine in biological matrices, which is fundamental for robust DMPK studies. The provided application notes, data summaries, and protocols offer a comprehensive guide for researchers and scientists involved in the development of Doxifluridine and other fluoropyrimidine-based therapies. The use of stable isotope-labeled internal standards in bioanalytical methods is a regulatory expectation and a scientific necessity for generating high-quality pharmacokinetic data.

References

- 1. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of Doxifluridine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization and quantification of Doxifluridine-d3 using high-resolution mass spectrometry (HRMS). Doxifluridine, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), is a critical component in cancer research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and precise quantification in complex biological matrices. This note outlines the metabolic pathway of Doxifluridine, experimental protocols for LC-HRMS analysis, and data presentation for robust bioanalytical method validation.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine nucleoside analog that exerts its cytotoxic effects after metabolic conversion to 5-fluorouracil (5-FU).[1] 5-FU and its subsequent metabolites inhibit thymidylate synthase and incorporate into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells. Given its potent anticancer activity, sensitive and accurate quantification of Doxifluridine and its metabolites is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled selectivity and sensitivity for the analysis of pharmaceuticals in biological fluids. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. A SIL-IS closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thereby correcting for matrix effects and other sources of variability.

This application note details a comprehensive approach for the characterization of this compound and its use in a quantitative LC-HRMS assay for Doxifluridine.

Metabolic Pathway of Doxifluridine

Doxifluridine is a prodrug that requires enzymatic activation to become pharmacologically active. The primary metabolic pathway involves the conversion of Doxifluridine to 5-fluorouracil (5-FU) by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues.[1] 5-FU is then further anabolized to its active metabolites: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, while FUTP and FdUTP are incorporated into RNA and DNA, respectively.

Metabolic activation pathway of Doxifluridine.

Experimental Protocols

Materials and Reagents

-

Doxifluridine reference standard (C9H11FN2O5, MW: 246.19 g/mol )

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Doxifluridine from plasma samples.

-

Thaw plasma samples and reference standards on ice.

-

Spike 100 µL of blank plasma with the Doxifluridine reference standard to prepare calibration standards and quality control (QC) samples.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized) to 100 µL of each calibration standard, QC, and study sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-HRMS system.

LC-HRMS Method

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from matrix components and metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

High-Resolution Mass Spectrometry:

-

Instrument: An Orbitrap-based or Q-TOF mass spectrometer is recommended for high-resolution analysis.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for quantification.

-

Resolution: ≥ 35,000 FWHM

-

Collision Energy: Optimize to achieve characteristic fragmentation patterns.

Experimental workflow for the LC-HRMS analysis of Doxifluridine.

Data Presentation

High-Resolution Mass Spectrometry Data

The accurate mass measurement capabilities of HRMS allow for the confident identification of Doxifluridine and its deuterated internal standard.

-

Doxifluridine (C9H11FN2O5):

-

Theoretical [M+H]+: 247.0725

-

-

This compound (C9H8D3FN2O5):

-

Theoretical [M+H]+: 250.0912 (assuming 3 deuterium atoms on non-exchangeable positions)

-

Table 1: Theoretical Accurate Mass of Doxifluridine and this compound

| Compound | Chemical Formula | Adduct | Theoretical m/z |

| Doxifluridine | C9H11FN2O5 | [M+H]+ | 247.0725 |

| This compound | C9H8D3FN2O5 | [M+H]+ | 250.0912 |

Note: The exact mass of this compound may vary depending on the position of the deuterium labels.

Fragmentation Analysis

MS/MS analysis is crucial for structural confirmation and to establish selective transitions for quantification. The fragmentation of Doxifluridine typically involves the cleavage of the glycosidic bond and fragmentation of the ribose moiety. The fragmentation pattern of this compound should be carefully examined to select a specific and intense fragment ion that does not have interference from the unlabeled analyte.

Table 2: Expected Precursor and Product Ions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Doxifluridine | 247.0725 | To be determined experimentally |

| This compound | 250.0912 | To be determined experimentally |

Note: The selection of product ions should be based on experimental data, aiming for high specificity and intensity.

Quantitative Data and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).

Table 3: Representative Calibration Curve Parameters